N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Molecular Interaction
The compound's structure is indicative of its potential in the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents. Research has demonstrated the utility of similar compounds in synthesizing a diverse array of heterocyclic derivatives, including pyrazole, pyrimidine, and benzimidazole derivatives. For instance, the synthesis of novel 6-(Heteroatom-substituted)-(thio)pyrimidine derivatives incorporates similar structural motifs, showcasing the compound's relevance in generating new molecules with potential bioactivity (Ho & Suen, 2013).
Furthermore, the molecular interaction of analogs with specific receptors, such as the CB1 cannabinoid receptor, highlights the significance of such compounds in understanding receptor-ligand dynamics. This is exemplified in studies involving N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, indicating the compound's framework can be instrumental in drug discovery and development processes by elucidating the structural requirements for receptor binding and activity modulation (Shim et al., 2002).
Anti-Tumor Agents
Compounds incorporating the N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide framework have been explored for their potential anti-tumor properties. Benzopyranylamine compounds, for instance, have demonstrated activity against various cancer cell lines, indicating the structural utility of such compounds in developing new oncological treatments (Jurd, 1996).
Molecular Docking and In Vitro Screening
The compound's structure is also significant in the context of molecular docking studies, where its analogs have been utilized in in silico screening against various targets to identify potential biological activities. Such studies underscore the compound's applicability in the early stages of drug discovery, facilitating the identification of promising candidates for further development (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability in various cell types.
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects the potassium ion homeostasis within the cell . This can have downstream effects on various cellular processes that are sensitive to the cell’s membrane potential, such as the firing of action potentials in neurons.
Pharmacokinetics
Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability . These properties suggest that this compound may have good bioavailability.
Result of Action
The activation of GIRK channels by this compound leads to a decrease in cellular excitability. This can have various molecular and cellular effects, depending on the specific cell type. For example, in neurons, this could lead to a decrease in the firing of action potentials .
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-25-15-18(14-24-25)20-7-2-16(12-22-20)13-23-21(27)17-3-5-19(6-4-17)31(28,29)26-8-10-30-11-9-26/h2-7,12,14-15H,8-11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNICTZRFWTUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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